



Application Notes and Protocols: Thiol-Ene Click Polymerization

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiol-ene click polymerization is a powerful and versatile method for polymer and network synthesis, relying on the reaction between a thiol (a compound containing an R-SH group) and an alkene (a compound containing a C=C double bond, or "-ene").[1] This reaction is classified as a "click" chemistry process due to its exceptional characteristics, including high yields, rapid reaction rates, stereoselectivity, and a strong thermodynamic driving force.[1] The process can be initiated by either free-radical or nucleophilic mechanisms.[1][2]

The free-radical pathway, typically initiated by UV light or heat, proceeds through a step-growth mechanism.[3][4] Key advantages of thiol-ene photopolymerization over traditional acrylate-based systems include its relative insensitivity to oxygen inhibition, high conversion of monomers, and lower polymerization-induced shrinkage.[4][5] These features make it exceptionally suitable for a wide range of applications, including the formation of hydrogels for therapeutic delivery, the synthesis of biocompatible materials, surface patterning, and the development of novel drug delivery systems.[1][6][7][8]

Reaction Mechanism: Radical-Mediated Thiol-Ene Polymerization



The most common mechanism for thiol-ene polymerization is a free-radical chain reaction, which consists of initiation, propagation, and termination steps.[2]

- Initiation: A photoinitiator or thermal initiator generates a primary radical, which then abstracts a hydrogen atom from a thiol (R-SH) to form a reactive thiyl radical (RS•).[1][9]
- Propagation: This is a two-step process:
 - Step 1 (Addition): The thiyl radical adds across the double bond of an ene monomer in an anti-Markovnikov fashion, creating a carbon-centered radical.[1][3]
 - Step 2 (Chain Transfer): The newly formed carbon-centered radical abstracts a hydrogen from another thiol molecule. This step forms the final thioether bond and regenerates a thiyl radical, which can then begin a new propagation cycle.[1][3]
- Termination: The reaction ceases when two radicals combine. This can occur through various pathways, such as the formation of a disulfide bond from two thiyl radicals.[10]

The kinetics of the polymerization are significantly influenced by the chemical structures of the thiol and ene monomers, which affect the ratio of the propagation rate to the chain transfer rate.

[3]

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- To cite this document: BenchChem. [Application Notes and Protocols: Thiol-Ene Click Polymerization]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1166854#detailed-protocol-for-thiol-ene-click-polymerization]

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